N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-2-21-12-8-4-3-6-10(12)15(20)19-16-18-14-11(17)7-5-9-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKHGYSCGHGAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with 2-(ethylthio)benzoic acid or its derivatives under amidation conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic displacement under basic conditions. This is facilitated by the electron-withdrawing effect of the thiazole ring, which polarizes the C–Cl bond.
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, 1,4-dioxane, 110°C, N₂ | Aryl/alkyl amines | 4-Substituted benzothiazole derivatives | 65–88% | |
| DMF, CuI catalyst, 80°C | Thiols | 4-Thioether analogs | 72% |
Key Findings :
-
Reactions with amines yield secondary or tertiary amine derivatives, useful for pharmacological optimization .
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Thiol substitution proceeds efficiently with Cu(I) catalysis, retaining the thiazole ring’s integrity.
Oxidation of the Ethylthio Group
The ethylthio (–S–C₂H₅) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 hr | 2-(Ethylsulfinyl)benzamide | 85% | |
| mCPBA | DCM, 0°C, 1 hr | 2-(Ethylsulfonyl)benzamide | 92% |
Mechanistic Insight :
-
Sulfoxide formation is stereospecific, with retention of configuration at sulfur.
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Over-oxidation to sulfones requires stronger oxidants like mCPBA.
Amide Hydrolysis and Condensation
The benzamide group participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid intermediates.
| Conditions | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 6 hr | – | 2-(Ethylthio)benzoic acid | Scaffold functionalization | |
| EDC/HOBt, DMF, RT | Primary amines | Secondary amides | Drug conjugate synthesis |
Notable Observations :
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Hydrolysis proceeds without disrupting the thiazole ring, enabling sequential derivatization.
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Condensation with amines generates diversely substituted amides for structure-activity studies.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring directs electrophiles to specific positions due to its electronic asymmetry.
| Electrophile | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | C-6 of benzothiazole | 58% | |
| Br₂, FeCl₃ | DCM, RT, 2 hr | C-5 of benzothiazole | 64% |
Regioselectivity :
-
Nitration occurs preferentially at C-6, while bromination targets C-5, guided by the chloro substituent’s meta-directing effect .
Metal Complexation
The thiazole nitrogen and amide carbonyl oxygen act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Solvent | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH/water | Octahedral Cu(II) complex | Catalytic studies | |
| PdCl₂ | DMF | Square-planar Pd(II) complex | Cross-coupling catalysis |
Implications :
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Cu(II) complexes exhibit enhanced stability in aqueous media .
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Pd(II) adducts serve as pre-catalysts for Suzuki-Miyaura couplings.
Radical Reactions
The ethylthio group participates in radical-mediated C–S bond cleavage, enabling novel transformations.
| Initiator | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Toluene, 80°C, 12 hr | Desulfurized benzamide | 78% | |
| UV light, O₂ | CH₃CN, RT, 6 hr | Sulfur-oxidized byproducts | – |
Limitations :
-
Radical pathways require strict control of oxygen and moisture.
Scientific Research Applications
Pharmacological Applications
a. Anti-inflammatory Activity
Research indicates that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
b. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated that derivatives of benzothiazole compounds can exhibit promising antimicrobial effects, making them potential candidates for developing new antibiotics .
c. Anticancer Potential
This compound has been evaluated for its anticancer properties, particularly against human breast adenocarcinoma cell lines. In vitro studies have shown that certain derivatives possess significant cytotoxic effects, suggesting their potential as anticancer agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, affecting its behavior in chemical reactions.
Comparison with Similar Compounds
Target Compound:
- Core : 4-Chlorobenzo[d]thiazole.
- Substituents : 2-(Ethylthio)benzamide.
- Key Functional Groups : Chlorine (electron-withdrawing), ethylthio (lipophilic), and amide (hydrogen-bonding).
Analogs:
- Structure: 2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide.
- Differences: Replaces ethylthio with a thiazolidinedione-acetamide group.
- Implications: Enhanced hydrogen-bonding capacity due to the dioxothiazolidine ring .
7q (): Structure: N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide. Differences: Methoxy (-OCH₃) substituent instead of ethylthio; pyridine ring inclusion. Implications: Methoxy may reduce lipophilicity compared to ethylthio .
- Structure: 2-Acetoxy-N-(5-nitro-2-thiazolyl)benzamide.
- Differences: Nitrothiazole core vs. chlorobenzo[d]thiazole; acetoxy vs. ethylthio.
- Implications: Nitro groups enhance antiparasitic activity, while ethylthio may improve membrane permeability .
Physicochemical Properties
- Melting Points : GB1’s high melting point (279–295°C) suggests strong intermolecular interactions (e.g., hydrogen bonding from thiazolidinedione), whereas 7q’s lower range (177–181°C) reflects reduced crystallinity due to methoxy and pyridine groups .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole Ring : A heterocyclic structure that contributes to its biological activity.
- Chloro Group : Positioned at the 4-position of the benzothiazole, which may influence its reactivity and interaction with biological targets.
- Ethylthio Group : This substituent can enhance lipophilicity and potentially increase membrane permeability.
The IUPAC name for this compound is N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide, with the molecular formula .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating biochemical pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting cellular signaling processes .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can possess antibacterial and antifungal activities . The presence of the ethylthio group may enhance these properties by improving solubility and bioavailability.
Antitumor Activity
Thiazole derivatives have been explored for their anticancer potential. The structure activity relationship (SAR) analysis suggests that modifications to the benzothiazole moiety can significantly impact cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups often show enhanced activity .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Neuroprotective Effects
Some studies have suggested potential neuroprotective effects for benzothiazole derivatives. Compounds in this category may exhibit anticonvulsant properties, providing a basis for further investigation into their use in treating neurological disorders .
Case Studies
- Study on Antitumor Activity : A recent study evaluated the anticancer effects of thiazole derivatives, including this compound, against various cancer cell lines. The results indicated that structural modifications could lead to improved potency compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In another study, several thiazole-based compounds were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The findings showed promising results, indicating that this compound could be a candidate for further development as an antimicrobial agent .
Q & A
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding interactions with target proteins (e.g., PFOR enzyme or COX-2). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with active-site residues .
- QSAR models : Utilize descriptors like logP, molar refractivity, and electronic parameters to correlate substituent effects (e.g., chloro, ethylthio) with biological activity. Validation via leave-one-out cross-checking ensures model robustness .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Advanced Research Question
Challenges include:
- Crystal packing instability : Due to flexible ethylthio groups, recrystallization in mixed solvents (e.g., methanol/water) improves stability .
- Hydrogen-bonding networks : Intermolecular interactions (e.g., N–H···N thiazole or C–H···O amide) stabilize the lattice. Single-crystal X-ray diffraction confirms dimeric arrangements, as seen in related benzothiazole derivatives .
How can discrepancies in biological activity data across studies be resolved?
Advanced Research Question
- Replicate experiments : Control variables like cell passage number, solvent purity, and assay protocols (e.g., incubation time) .
- Meta-analysis : Compare SAR trends with analogous compounds (e.g., N-(4-phenylthiazol-2-yl)benzamide derivatives) to identify substituent-dependent activity patterns .
- Dose standardization : Normalize data using molar concentrations rather than mass/volume to account for molecular weight differences .
How do substituents on the benzamide and thiazole rings modulate biological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability and target affinity by reducing electron density on the thiazole ring .
- Alkylthio groups (e.g., ethylthio) : Improve lipophilicity (logP), facilitating membrane permeability, as demonstrated in anti-inflammatory analogs .
- Substitution position : Para-substitution on benzamide increases steric compatibility with enzyme active sites, while meta-substitution may disrupt binding .
What strategies optimize synthetic yields for this compound?
Advanced Research Question
- Catalyst screening : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .
- Solvent optimization : Pyridine or DMF improves reactivity of 2-(ethylthio)benzoyl chloride with aminothiazole derivatives .
- Purification techniques : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves byproducts, achieving >95% purity .
How are computational and experimental data integrated to refine drug design?
Advanced Research Question
- Hybrid workflows : Docking results guide synthesis of analogs with predicted higher binding affinity (e.g., trifluoromethyl substitutions), validated via in vitro assays .
- Free-energy calculations : Molecular dynamics simulations (e.g., MM-PBSA) quantify binding stability, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
